3,4-Difluoro-5-nitrobenzyl chloride
Overview
Description
3,4-Difluoro-5-nitrobenzyl chloride is a chemical compound used in various chemical synthesis studies1. However, detailed information about this specific compound is not readily available in the public domain.
Synthesis Analysis
The synthesis of 3,4-Difluoro-5-nitrobenzyl chloride is not explicitly mentioned in the available resources. However, similar compounds like 3,4-Difluorobenzoyl chloride are used in chemical synthesis studies1.Molecular Structure Analysis
The molecular structure of 3,4-Difluoro-5-nitrobenzyl chloride is not directly available. However, related compounds like 3,4-Difluorobenzoyl chloride have a molecular formula of F2C6H3COCl2.Chemical Reactions Analysis
The specific chemical reactions involving 3,4-Difluoro-5-nitrobenzyl chloride are not explicitly mentioned in the available resources. However, similar compounds undergo reactions such as conversion into alkyl halides3 and nucleophilic aromatic substitution4.Physical And Chemical Properties Analysis
The specific physical and chemical properties of 3,4-Difluoro-5-nitrobenzyl chloride are not readily available. However, similar compounds like 3-Nitrobenzyl chloride are known to cause burns by all exposure routes and target organs like the respiratory system, gastrointestinal system, eyes, and skin5.Safety And Hazards
The safety data sheet for 3,4-Difluoro-5-nitrobenzyl chloride is not directly available. However, similar compounds like 3-Nitrobenzyl chloride are known to be hazardous. They cause burns by all exposure routes and target organs like the respiratory system, gastrointestinal system, eyes, and skin5.
Future Directions
The future directions for the use of 3,4-Difluoro-5-nitrobenzyl chloride are not explicitly mentioned in the available resources. However, a study on a green fluorescent protein (GFP)-like fluorophore, which is similar to 3,4-Difluoro-5-nitrobenzyl chloride, suggests that the metabolic stability of this fluorophore should be improved in the future for imaging applications in living systems6.
Please note that the information provided is based on the closest available compounds due to the limited specific information on 3,4-Difluoro-5-nitrobenzyl chloride. For more accurate and specific details, further research and analysis would be required.
properties
IUPAC Name |
5-(chloromethyl)-1,2-difluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-3-4-1-5(9)7(10)6(2-4)11(12)13/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETQAJLPAOECFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-5-nitrobenzyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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